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Compound of Interest

2-0x0-2,3-dihydro-1H-imidazole-4-
Compound Name: S
carboxylic acid

Cat. No.: B181231

An In-Depth Technical Guide to the Spectroscopic Data of 2-0x0-2,3-dihydro-1H-imidazole-4-
carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-
oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS: 39828-47-2), a heterocyclic
compound of interest in medicinal chemistry and pharmaceutical development.[1] Given the
scarcity of published experimental spectra for this specific molecule, this document leverages
predictive methodologies, data from structurally analogous compounds, and fundamental
spectroscopic principles to present a reliable and in-depth characterization. The guide details
the expected features in Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear
Magnetic Resonance (33C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
providing researchers and drug development professionals with a robust framework for the
identification and structural verification of this compound.

Introduction and Molecular Structure

2-0x0-2,3-dihydro-1H-imidazole-4-carboxylic acid is a key heterocyclic building block. Its
structure incorporates a cyclic urea (imidazolone) moiety, a vinyl proton, and a carboxylic acid,
making it a versatile precursor for the synthesis of more complex bioactive molecules.[1]
Accurate structural elucidation is the cornerstone of chemical synthesis and drug discovery,
ensuring that the correct molecule is carried forward in a development pipeline. Spectroscopic
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analysis provides an unambiguous confirmation of molecular structure through the interrogation
of atomic nuclei and chemical bonds.

This guide presents a detailed examination of the molecule's spectroscopic signature. The
following sections will dissect the predicted and expected data from four primary analytical
techniques, explaining the causal relationships between the molecular structure and the
resulting spectra.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of 2-oxo0-2,3-dihydro-1H-imidazole-4-
carboxylic acid are numbered as shown below. This numbering scheme will be used
throughout the guide.

Caption: Molecular structure and numbering scheme for spectral assignment.

Spectroscopic Characterization Workflow

The comprehensive identification of an organic molecule is a multi-faceted process. Each
spectroscopic technique provides a unique piece of the structural puzzle. The synergy between
these techniques allows for a confident and complete elucidation of the molecular structure.
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Caption: Workflow for spectroscopic structural elucidation.

Proton (*H) Nuclear Magnetic Resonance (NMR)
Spectroscopy

IH NMR spectroscopy provides detailed information about the number, chemical environment,
and connectivity of protons in a molecule.

Experimental Protocol (Standard)

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent,
typically Dimethyl Sulfoxide (DMSO-de), as the compound's acidic and N-H protons are
readily exchangeable in solvents like D20. DMSO-ds is an excellent choice for carboxylic
acids and compounds with amide-like protons, as it solubilizes them well and allows for the
observation of these exchangeable protons.
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Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key
parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and co-
addition of 16-32 scans to ensure a good signal-to-noise ratio.

Predicted *H NMR Data

The following data is predicted using online computational tools and principles of chemical shift
theory.[2][3] The solvent is DMSO-de.

Predicted
Atom # Chemical Shift  Multiplicity Integration Assignment
(3, ppm)
H (Carboxyl) ~125-13.5 Broad Singlet 1H -COOH
H1/H3 ~10.5-11.5 Broad Singlet 2H -NH-
H5 ~7.5 Singlet 1H Vinyl C-H

Interpretation of the *H NMR Spectrum

Carboxyl Proton (~12.5-13.5 ppm): The proton of the carboxylic acid is expected to be highly
deshielded due to the electronegativity of the attached oxygen atoms and its involvement in
hydrogen bonding. This results in a characteristic broad singlet far downfield, often beyond
12 ppm.[4]

Amide Protons H1/H3 (~10.5-11.5 ppm): The two N-H protons of the cyclic urea moiety are
in similar chemical environments and are expected to be significantly deshielded. Their
signal is often a broad singlet due to quadrupole broadening from the adjacent **N nuclei
and potential chemical exchange. Their equivalence arises from the planarity and resonance
within the ring.

Vinyl Proton H5 (~7.5 ppm): This is the sole proton attached to the imidazole ring's carbon
framework. It is a vinyl proton and is deshielded by the ring currents and the electron-
withdrawing effects of the adjacent C=0 and -COOH groups. It is expected to be a sharp
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singlet as there are no adjacent protons within three bonds to couple with. For comparison,
the vinyl protons in the non-oxo analogue, 1H-imidazole-4-carboxylic acid, appear around
7.7-7.9 ppm in DMSO-ds.[5][6] The introduction of the C2-oxo group slightly modifies the
electron density throughout the ring, leading to the predicted shift.

Carbon-13 (**C) Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol (Standard)

The sample preparation is identical to that for *H NMR. The spectrum is typically acquired on
the same instrument using a proton-decoupled pulse sequence to ensure each unique carbon
appears as a singlet. A larger number of scans (e.g., 1024 or more) is often required due to the
low natural abundance of the 13C isotope.

Predicted **C NMR Data

The following data is predicted based on established chemical shift ranges for similar functional
groups.[7][8] The solvent is DMSO-ds.

Predicted Chemical Shift

Atom # Assighment
(3, ppm)

C6 ~165 Carboxyl Carbonyl (-COOH)

Cc2 ~155 Urea Carbonyl (-NH-CO-NH-)
uaternary Vinyl Carbon (-C-

C4 ~130 Q y iy (

COOH)
C5 ~120 Vinyl Carbon (-CH=)

Interpretation of the **C NMR Spectrum

e Carboxyl Carbon, C6 (~165 ppm): Carbonyl carbons in carboxylic acids are highly
deshielded and typically appear in the 160-185 ppm range.[7]
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e Urea Carbonyl, C2 (~155 ppm): The carbonyl carbon at the C2 position is part of a cyclic
urea structure. It is also significantly deshielded, but typically appears slightly upfield from
carboxylic acid and ester carbonyls.

e Quaternary Vinyl Carbon, C4 (~130 ppm): This carbon is part of the C=C double bond and is
substituted with the carboxylic acid group. Its signal is expected to be weaker than the
protonated carbon signal due to the lack of Nuclear Overhauser Effect (NOE) enhancement
in a standard decoupled experiment.

e Vinyl Carbon, C5 (~120 ppm): This is the only protonated carbon on the ring. It is expected to
appear in the typical range for sp? hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Standard)

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.

o Sample Preparation: A small amount of the solid powder is placed directly on the ATR
crystal.

e Acquisition: The spectrum is recorded from 4000 cm~1 to 400 cm~1. Typically, 16-32 scans
are co-added at a resolution of 4 cm~1 to obtain a high-quality spectrum. A background
spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the
sample spectrum.

Expected Characteristic IR Absorption Bands

The following table summarizes the expected key absorptions based on the molecule's
functional groups.[9][10][11][12]
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Wavenumber . . . .
( 1 Intensity Vibrational Mode Functional Group
cm-

Carboxylic Acid (-
3300 - 2500 Strong, Very Broad O-H Stretch

COOH)
~3200 Medium, Broad N-H Stretch Amide (-NH-)

Carboxylic Acid (-
~1720 Strong, Sharp C=0 Stretch

C=00H)

Cyclic Urea/Amide (-
~1680 Strong, Sharp C=0 Stretch

NH-C=0-NH-)
~1640 Medium C=C Stretch Alkene
~1250 Strong C-O Stretch Carboxylic Acid

Interpretation of the IR Spectrum

¢ O-H and N-H Stretching Region (3300-2500 cm~1): This region will be dominated by a very
broad and strong absorption characteristic of the hydrogen-bonded O-H stretch of the
carboxylic acid dimer.[9] Superimposed on this broad signal, a more defined, medium-
intensity peak around 3200 cm~1 for the N-H stretches of the amide groups is expected.

o Carbonyl Stretching Region (1750-1650 cm™1): This region is highly diagnostic. Two distinct,
strong, and sharp peaks are predicted. The peak at the higher wavenumber (~1720 cm™1)
corresponds to the C=0 stretch of the carboxylic acid. The peak at a slightly lower
wavenumber (~1680 cm™?) is attributed to the C=0 stretch of the cyclic urea (amide) moiety.
Conjugation and ring strain influence these positions. For comparison, the FTIR spectrum of
1H-imidazole-4-carboxylic acid shows a prominent C=0 stretch around 1680 cm~1.[1][13]

e Double Bond and Fingerprint Regions: A medium intensity C=C stretching vibration is
expected around 1640 cm~1. The region below 1500 cm~1 (the fingerprint region) will contain
a complex series of bands corresponding to C-O stretching, C-N stretching, and various
bending vibrations, which are unique to the overall molecular structure.

Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight and elemental formula of a compound. High-
resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision.
Fragmentation patterns offer additional structural clues.

Experimental Protocol (Standard)

 Instrumentation: An Electrospray lonization (ESI) source coupled to a Time-of-Flight (TOF) or
Orbitrap mass analyzer is suitable for this polar, non-volatile compound.

o Sample Preparation: The sample is dissolved at a low concentration (e.g., 1 ug/mL) in a
suitable solvent like methanol or acetonitrile/water.

e Analysis Mode: Spectra can be acquired in both positive ion mode ([M+H]*, [M+Na]*) and
negative ion mode ([M-H]~) to maximize information. ESI is a soft ionization technique, which
should allow for clear observation of the molecular ion.

Predicted Mass Spectrometry Data

The molecular formula is CaHaN203, with a monoisotopic mass of 128.022 g/mol .

m/z (predicted) lon Species Interpretation

129.029 [M+H]* Protonated Molecular lon
151.011 [M+Na]* Sodiated Molecular lon
127.015 [M-H]~ Deprotonated Molecular lon
84.024 [M+H - COOH]* Loss of the carboxyl group
111.019 [M+H - H20]* Loss of water

. +H = ( 2

Interpretation and Plausible Fragmentation

In positive ion mode, the base peak is expected to be the protonated molecule at m/z 129.
Collision-induced dissociation (CID) would likely lead to characteristic neutral losses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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imidazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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